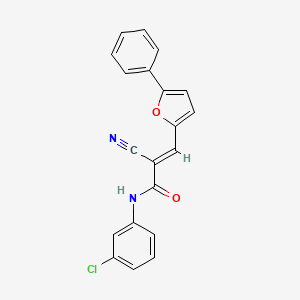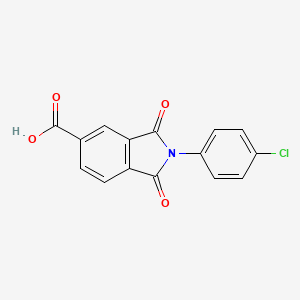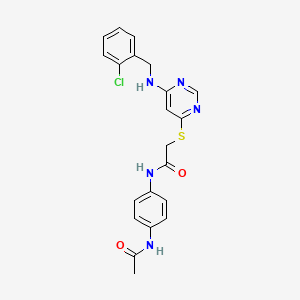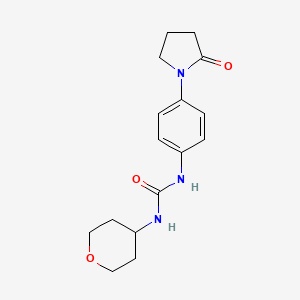
1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as THPPU, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. THPPU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
Molecular Interaction and Complexation Studies A study by Ośmiałowski et al. explored the association of urea derivatives with substituted 2-amino-1,8-naphthyridines and benzoates, providing insights into hydrogen bonding and complex formation crucial for understanding the interaction dynamics of similar urea compounds in biological systems. This research highlights the significant role of substituent effects on molecule association, which could be relevant to the design of molecular receptors or sensors based on urea derivatives (Ośmiałowski et al., 2013).
Gelation and Rheological Properties Lloyd and Steed demonstrated the ability of urea derivatives to form hydrogels, whose morphology and rheology can be tuned by the identity of the anion. This research opens avenues for using such compounds in creating materials with specific physical properties for applications in drug delivery systems or tissue engineering (Lloyd & Steed, 2011).
Stereoselective Synthesis of Active Metabolites The stereoselective synthesis of an active metabolite of a PI3 kinase inhibitor by Chen et al. underscores the compound's utility in the synthesis of biologically active molecules. Such methodologies could be pivotal in developing new therapeutic agents with enhanced specificity and efficacy (Chen et al., 2010).
Ion-Pair Binding and Coordination Chemistry Research by Qureshi et al. involving mixed N,S-donor urea ligands delves into the complexation and binding properties of ureas, providing valuable knowledge for the development of new chemical sensors or separation agents that could selectively recognize specific ions or molecules (Qureshi et al., 2009).
Antimicrobial Activity of Heterocyclic Compounds The work of Farghaly and El-Kashef on synthesizing and evaluating the antimicrobial activity of pyrazoles and related compounds, including urea derivatives, underscores the potential of such compounds in developing new antimicrobial agents. This research is crucial in the ongoing search for new therapies against resistant microbial strains (Farghaly & El-Kashef, 2005).
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15-2-1-9-19(15)14-5-3-12(4-6-14)17-16(21)18-13-7-10-22-11-8-13/h3-6,13H,1-2,7-11H2,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGZSMKGBJVCGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

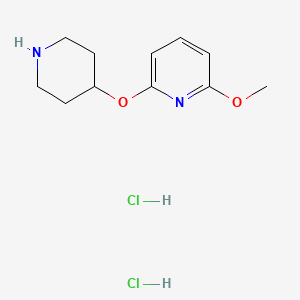
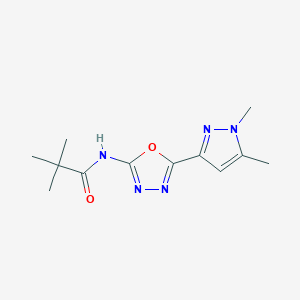
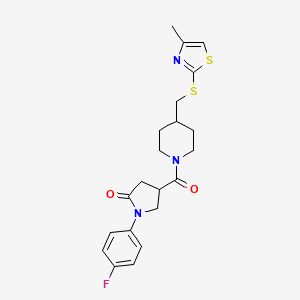

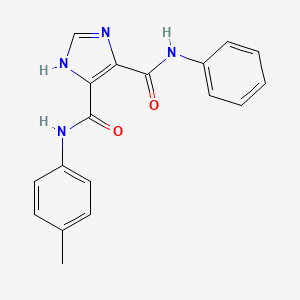
![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
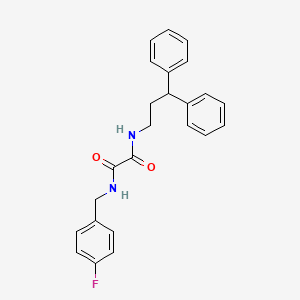
![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)
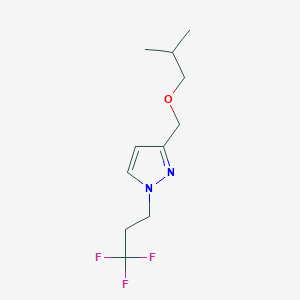
![2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)
